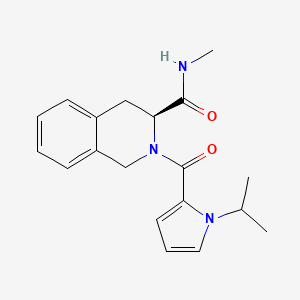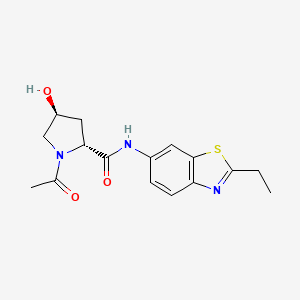![molecular formula C17H20N2O B7338749 1,5-dimethyl-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyrrole-2-carboxamide](/img/structure/B7338749.png)
1,5-dimethyl-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-dimethyl-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyrrole-2-carboxamide, also known as MK-801, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in 1982 by Merck and Co. and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
1,5-dimethyl-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyrrole-2-carboxamide works by binding to the NMDA receptor and blocking the ion channel, which prevents the influx of calcium ions into the neuron. This results in the inhibition of excitatory neurotransmission and the prevention of neuronal damage caused by excessive calcium influx.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1,5-dimethyl-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyrrole-2-carboxamide in lab experiments is its high potency and selectivity for the NMDA receptor. This allows for precise manipulation of NMDA receptor activity without affecting other neurotransmitter systems. However, one of the limitations of using this compound is its potential neurotoxicity at high doses, which can lead to neuronal damage and cell death.
Future Directions
There are several potential future directions for research on 1,5-dimethyl-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyrrole-2-carboxamide. One area of interest is the development of novel NMDA receptor antagonists with improved selectivity and reduced neurotoxicity. Another area of interest is the investigation of the role of NMDA receptors in the pathogenesis of various neurological and psychiatric disorders, and the potential therapeutic applications of NMDA receptor modulation in these conditions. Finally, there is a need for further research on the long-term effects of this compound and other NMDA receptor antagonists on brain function and behavior.
Synthesis Methods
1,5-dimethyl-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyrrole-2-carboxamide is synthesized through a multi-step process starting from 2,5-dimethylpyrrole. The key intermediate in the synthesis is (1S,2S)-2-phenylcyclopropylamine, which is obtained through a Grignard reaction followed by reduction with lithium aluminum hydride. This intermediate is then reacted with 2-carboxylic acid to yield the final product, this compound.
Scientific Research Applications
1,5-dimethyl-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyrrole-2-carboxamide has been widely used in scientific research to study the role of NMDA receptors in various neurological and psychiatric disorders. It has been shown to have potential therapeutic applications in conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and anxiety disorders.
Properties
IUPAC Name |
1,5-dimethyl-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-12-8-9-16(19(12)2)17(20)18-11-14-10-15(14)13-6-4-3-5-7-13/h3-9,14-15H,10-11H2,1-2H3,(H,18,20)/t14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPVGBKAWFARLV-HUUCEWRRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NCC2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(N1C)C(=O)NC[C@H]2C[C@@H]2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(2-methoxyphenyl)cyclopropyl]-[(3S)-3-phenoxypyrrolidin-1-yl]methanone](/img/structure/B7338675.png)
![[(3S)-3-phenoxypyrrolidin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone](/img/structure/B7338681.png)
![(3S)-N-cyclopropyl-2-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338683.png)
![(2R,3R)-4-methyl-3-(1-methylpyrazol-4-yl)-5-oxo-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]morpholine-2-carboxamide](/img/structure/B7338685.png)
![1-methyl-6-oxo-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyridine-3-carboxamide](/img/structure/B7338686.png)
![(3S)-N-methyl-2-[2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338696.png)
![N-[(3R,4S)-4-methoxyoxolan-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7338702.png)
![(3S)-2-[3-(2,4-difluorophenyl)propanoyl]-N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338706.png)
![1-[(8aS)-7,7-difluoro-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7338722.png)
![(6R)-6-[2-[(3-fluorophenyl)methyl]-2-methylpyrrolidine-1-carbonyl]piperidin-2-one](/img/structure/B7338732.png)
![1-[(3aR,7aS)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-5-yl]-3-pyridin-3-ylpropan-1-one](/img/structure/B7338736.png)

![1-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholin-4-yl]-2-(2-hydroxyphenyl)ethanone](/img/structure/B7338744.png)

